Palmatine

Übersicht

Beschreibung

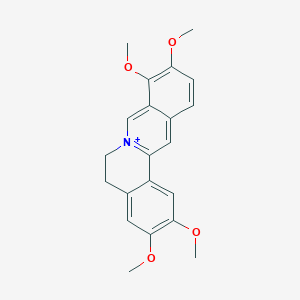

Palmatine (C21H22NO4⁺) is a protoberberine isoquinoline alkaloid widely isolated from medicinal plants such as Fibraurea tinctoria, Corydalis yanhusuo, and Phellodendron amurense . Structurally, it features a tetracyclic aromatic core with two methoxy groups and a methylenedioxy ring, contributing to its diverse bioactivities . Pharmacologically, this compound exhibits antioxidant, antidiabetic, anti-inflammatory, analgesic, and antimicrobial properties. Its antioxidant activity arises from its ability to stabilize free radicals via the nitrogen atom in the isoquinoline moiety and trap reactive carbonyl species, inhibiting advanced glycation end products (AGEs) . In metabolic regulation, this compound enhances insulin sensitivity by modulating the IRS-1-PI3K-AKT2 cascade and GLUT4 translocation, outperforming metformin and glimepiride in preclinical models .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Palmatin kann aus Berberin oder seinen Salzen durch eine Reihe von chemischen Reaktionen synthetisiert werden. Der Prozess beinhaltet die Verwendung von Ameisensäure, Acetat und anderen Reagenzien unter kontrollierten Temperaturbedingungen (30-70°C) . Die Reaktion beinhaltet typischerweise die Demethylierung und Oxidation von Berberin, um Palmatin zu erzeugen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Palmatin beinhaltet häufig die Extraktion aus pflanzlichen Quellen, gefolgt von der Reinigung mithilfe chromatographischer Verfahren. Beispielsweise kann Palmatin aus den Wurzeln von Berberis cretica mit Methanol extrahiert und durch Säulenchromatographie gereinigt werden, die mit Kieselgel und Sephadex LH-20-Harz gefüllt ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Palmatin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können Palmatin in seine reduzierten Formen umwandeln.

Substitution: Palmatin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, wie z. B. Halogene und Säuren, werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene hydroxylierte und demethylierte Derivate von Palmatin .

Wissenschaftliche Forschungsanwendungen

Palmatin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als chemisches Reagenz und bei der Synthese anderer Verbindungen verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Stoffwechselwege untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich neuroprotektiver, entzündungshemmender und krebshemmender Aktivitäten

Industrie: Wird bei der Herstellung von Pharmazeutika und als natürlicher Farbstoff verwendet.

Wirkmechanismus

Palmatin entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege:

Neuroprotektive Wirkungen: Hemmt die Aktivität von Acetylcholinesterase und Butyrylcholinesterase, was zu erhöhten Acetylcholinspiegeln im Gehirn führt.

Antioxidative Eigenschaften: Blockiert die Bildung von freien Radikalen und senkt das Niveau reaktiver Carbonylverbindungen.

Entzündungshemmende Wirkungen: Moduliert den Nrf2/HO-1-Signalweg, um oxidativen Stress und Neuroinflammation zu reduzieren.

Antidiabetische Wirkungen: Verbessert den Insulin-Signalweg durch Aktivierung der IRS-1-PI3K-AKT2-Kaskade und Förderung der GLUT4-Translokation.

Wirkmechanismus

Palmatine exerts its effects through various molecular targets and pathways:

Neuroprotective Effects: Inhibits the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain.

Antioxidant Properties: Blocks free radical formation and decreases reactive carbonyl levels.

Anti-inflammatory Effects: Modulates the Nrf2/HO-1 pathway to reduce oxidative stress and neuroinflammation.

Antidiabetic Effects: Enhances the insulin signaling pathway by activating the IRS-1-PI3K-AKT2 cascade and promoting GLUT4 translocation.

Vergleich Mit ähnlichen Verbindungen

Palmatine shares structural and functional similarities with other isoquinoline alkaloids, such as berberine, jatrorrhizine, coptisine, and tetrahydrothis compound. Below is a detailed comparative analysis:

Structural and Pharmacokinetic Differences

Key Insight : this compound’s methoxy groups enhance metabolic stability compared to berberine’s methylenedioxy structure, which is prone to enzymatic degradation .

Pharmacological Activities

Antimicrobial Effects

- This compound vs. Berberine: Both inhibit P. aeruginosa efflux pumps, reducing ciprofloxacin’s MIC by 1±0.2 logarithms. However, berberine shows marginally higher efficacy (91.67% vs. 83.34% strain coverage) . this compound uniquely suppresses Aeromonas hydrophila virulence by downregulating the aerA gene, reducing aerolysin production by 9.18-fold at 32 μg/mL .

Antidiabetic Activity

- This compound vs. Metformin/Glimepiride :

Antioxidant Capacity

- This compound vs. Synthetic Antioxidants :

Analgesic and Anti-Inflammatory Effects

- This compound vs. Tetrahydrothis compound :

Metabolic and Stability Profiles

- Metabolism : this compound undergoes phase I demethylation and hydroxylation, followed by phase II glucuronidation, resulting in longer plasma half-life (t1/2 = 6.2 h) compared to berberine (t1/2 = 3.8 h) .

- Thermal Stability : CETSA assays confirm this compound’s direct binding to MSI2 protein (Kd = 17 μM), enhancing thermal stability by 8°C, a trait absent in berberine .

Synergistic Use in Antibiotic Therapy

This compound’s efflux pump inhibition enhances ciprofloxacin’s bacteriostatic effect against multidrug-resistant P. aeruginosa, though it is recommended as an adjunct therapy due to its moderate standalone potency .

Derivatives and Structural Optimization

- Hydroxylated derivatives (e.g., 11-hydroxythis compound) exhibit superior antihyperglycemic activity in alloxan-induced diabetic models .

Critical Analysis of Contradictory Evidence

While this compound’s antidiabetic efficacy surpasses metformin in cellular models , its low natural abundance (0.0019% in Fibraurea tinctoria extracts) limits translational utility compared to synthetically accessible drugs . Additionally, its antimicrobial potency is context-dependent, requiring higher concentrations (≥8 μg/mL) for statistically significant effects .

Biologische Aktivität

Palmatine, a protoberberine alkaloid primarily sourced from various plants such as Fibraurea tinctoria and Berberis cretica, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its effects in various biological contexts, including neuroprotection, antimicrobial activity, antioxidant properties, and its potential in treating diseases like Alzheimer's and diabetes.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and biological activity. It possesses multiple methoxyl groups, differentiating it from other alkaloids like berberine. Its chemical structure allows for interaction with various biological targets, leading to a wide range of pharmacological effects.

Antioxidant Activity

This compound exhibits significant antioxidant properties. In a study evaluating its antioxidant capacity, this compound demonstrated strong free radical scavenging activity with an IC50 value of 28 ppm using the DPPH method. Additionally, it was shown to reduce oxidative stress in STZ-induced diabetic animal models by decreasing malondialdehyde (MDA) levels and enhancing enzymatic antioxidants .

Neuroprotective Effects

Research indicates that this compound has neuroprotective effects, particularly in models of cognitive impairment. In a study involving mice, administration of this compound (0.5 and 1 mg/kg) for ten consecutive days significantly improved memory performance in the Morris water maze test. This effect was associated with a reduction in acetylcholinesterase activity, suggesting that this compound may enhance cholinergic neurotransmission . Furthermore, this compound was effective in reversing scopolamine- and diazepam-induced amnesia, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Activity

This compound has been identified as an effective antimicrobial agent against various pathogens. A study demonstrated that this compound inhibits the pathogenicity of Aeromonas hydrophila, significantly increasing survival rates in infected channel catfish treated with this compound compared to controls (p < 0.0001) . Additionally, this compound derivatives have shown antibacterial activity against Helicobacter pylori, with minimum inhibitory concentrations (MICs) ranging from 4–16 μg/mL against resistant strains .

Anti-inflammatory and Antitumor Properties

This compound's anti-inflammatory effects have been documented in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. Its anticancer potential is also notable; this compound has exhibited cytotoxic effects against multiple cancer cell lines including breast (MCF-7), prostate (DU145), and colon (HT-29) cancer cells . The compound's mechanisms include inducing apoptosis and inhibiting cell proliferation.

Summary of Biological Activities

Case Studies

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, this compound was found to restore mitochondrial function and alleviate cognitive deficits associated with the disease by promoting mitophagy .

- Diabetes Treatment : this compound showed promising results in diabetic models by reducing blood glucose levels and improving insulin sensitivity while enhancing antioxidant defenses .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying palmatine in biological matrices, and how should method validation parameters be optimized?

- Methodological Guidance : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is widely used for this compound quantification. Key validation parameters include linearity (calibration range: 0.1–50 μg/mL), precision (intra-day RSD <5%), recovery (>85%), and limit of detection (LOD <0.05 μg/mL). For cell-based studies, ensure matrix-matched calibration to account for interference from cellular debris .

- Experimental Design : Include spike-and-recovery tests in representative matrices (e.g., plasma, tissue homogenates) to validate accuracy. Use internal standards (e.g., berberine) to correct for matrix effects .

Q. How should researchers design in vitro studies to evaluate this compound’s antioxidant activity while minimizing confounding factors?

- Methodological Guidance :

- Assay Selection : Combine multiple assays (e.g., DPPH radical scavenging, FRAP, and cellular ROS assays) to capture diverse antioxidant mechanisms.

- Controls : Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only) in each experiment.

- Dose Range : Test this compound at 1–100 μM, as higher concentrations (>200 μM) may induce pro-oxidant effects .

- Data Interpretation : Normalize results to protein content (Bradford assay ) and report EC50 values with 95% confidence intervals.

Q. What are the critical considerations for selecting appropriate cell lines and animal models in this compound’s neuroprotection studies?

- Experimental Design :

- Cell Lines : Use neuron-like SH-SY5Y or primary cortical neurons for Alzheimer’s disease models. Validate this compound’s blood-brain barrier permeability using in vitro BBB models (e.g., hCMEC/D3 cells) .

- Animal Models : For cognitive dysfunction studies, employ transgenic APP/PS1 mice or streptozotocin-induced rat models. Monitor gut microbiota changes via 16S rRNA sequencing to assess this compound’s dual neuroprotective and microbiota-modulating effects .

Advanced Research Questions

Q. How can contradictions in this compound’s dose-dependent effects on cancer cell apoptosis be resolved?

- Data Contradiction Analysis :

- Dose Optimization : In prostate cancer studies, this compound at 10–20 μg/mL inhibits proliferation via prpS6 downregulation, while higher doses (25–50 μg/mL) show no significant effect on mTORC1 signaling. This suggests a biphasic mechanism requiring dose-response curve validation across multiple cell lines (e.g., PC3, DU145) .

- Mechanistic Validation : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify off-target effects at high doses. Use siRNA knockdown of prpS6 to confirm pathway specificity .

Q. What biophysical techniques are suitable for studying this compound’s interaction with non-canonical DNA structures (e.g., G-quadruplex/i-motif)?

- Methodological Guidance :

- Circular Dichroism (CD) : Monitor conformational changes in DNA-palmatine complexes at varying pH (5.1–7.4) and temperatures. Use multivariate analysis to deconvolute spectra into folded/unfolded DNA components .

- Melting Experiments : Determine Tm values under controlled ionic conditions (e.g., 100 mM KCl). Validate binding stoichiometry via Job’s plot analysis .

Q. How can researchers reconcile this compound’s anti-glycation effects with its pharmacokinetic limitations in chronic disease models?

- Advanced Experimental Design :

- Pharmacokinetics : Conduct LC-MS/MS studies to track this compound’s bioavailability and tissue distribution in diabetic rodent models.

- Synergistic Approaches : Co-administer with bioenhancers (e.g., piperine) to improve absorption. Evaluate long-term efficacy (≥12 weeks) on AGE accumulation via immunohistochemistry and ELISA .

Q. Tables for Key Experimental Parameters

Q. Methodological Frameworks

Eigenschaften

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCQEUCGKKTEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10605-02-4 (chloride), 131-04-4 (hydroxide), 4880-79-9 (iodide) | |

| Record name | Palmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048065 | |

| Record name | Palmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3486-67-7 | |

| Record name | Palmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G50C034217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.